5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole
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Overview
Description
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzo[1,3]dioxole, which is a heterocyclic compound containing a methylenedioxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole typically involves the reaction of benzo[1,3]dioxole with a brominated methoxypropyl reagent. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzo[1,3]dioxole derivatives, which can have various functional groups attached to the benzene ring or the methoxypropyl chain .
Scientific Research Applications
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxybenzyl bromide: Similar in structure but lacks the methoxypropyl group.
1,3-Benzodioxole: The parent compound without the bromine and methoxypropyl substitutions.
Uniqueness
5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole is unique due to the presence of both the bromine atom and the methoxypropyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
5457-88-5 |
---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
5-(2-bromo-1-methoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13-2)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
JQJJDOUHCWKQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)OC)Br |
Origin of Product |
United States |
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